4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzenesulfonamide
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020335
InChI:
InChI=1S/C21H21N3O3S/c1-2-24(19-11-7-4-8-12-19)28(26,27)20-15-13-18(14-16-20)23-21(25)22-17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H2,22,23,25)
SMILES:
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Molecular Formula:
C21H21N3O3S
Molecular Weight:
395.5 g/mol
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzenesulfonamide
CAS No.:
Cat. No.: VC1020335
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O3S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 1-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylurea |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-2-24(19-11-7-4-8-12-19)28(26,27)20-15-13-18(14-16-20)23-21(25)22-17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H2,22,23,25) |
| Standard InChI Key | FEJDIYASXMWGCZ-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator